molecular formula C12H19NO B14503079 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine CAS No. 63418-67-7

4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine

Cat. No.: B14503079
CAS No.: 63418-67-7
M. Wt: 193.28 g/mol
InChI Key: NSNHUTFSSFCHNR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a 2,5-dimethylhexa-2,3,5-trienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine typically involves the reaction of morpholine with 2,5-dimethylhexa-2,3,5-trien-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylhexa-2,3,4-triene: A structurally related compound with similar reactivity.

    4-Ethyl-2,5-dimethylhexa-2,3,5-trien-1-ol: Another related compound with an additional ethyl group.

Uniqueness

4-(2,5-Dimethylhexa-2,3,5-trien-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

63418-67-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-11(2)4-5-12(3)10-13-6-8-14-9-7-13/h4H,1,6-10H2,2-3H3

InChI Key

NSNHUTFSSFCHNR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C=C(C)CN1CCOCC1

Origin of Product

United States

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